1-(Tert-butyl) 4-(1,3-dioxoisoindolin-2-YL) piperidine-1,4-dicarboxylate 1-(Tert-butyl) 4-(1,3-dioxoisoindolin-2-YL) piperidine-1,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 1872262-73-1
VCID: VC12016409
InChI: InChI=1S/C19H22N2O6/c1-19(2,3)26-18(25)20-10-8-12(9-11-20)17(24)27-21-15(22)13-6-4-5-7-14(13)16(21)23/h4-7,12H,8-11H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O
Molecular Formula: C19H22N2O6
Molecular Weight: 374.4 g/mol

1-(Tert-butyl) 4-(1,3-dioxoisoindolin-2-YL) piperidine-1,4-dicarboxylate

CAS No.: 1872262-73-1

Cat. No.: VC12016409

Molecular Formula: C19H22N2O6

Molecular Weight: 374.4 g/mol

* For research use only. Not for human or veterinary use.

1-(Tert-butyl) 4-(1,3-dioxoisoindolin-2-YL) piperidine-1,4-dicarboxylate - 1872262-73-1

Specification

CAS No. 1872262-73-1
Molecular Formula C19H22N2O6
Molecular Weight 374.4 g/mol
IUPAC Name 1-O-tert-butyl 4-O-(1,3-dioxoisoindol-2-yl) piperidine-1,4-dicarboxylate
Standard InChI InChI=1S/C19H22N2O6/c1-19(2,3)26-18(25)20-10-8-12(9-11-20)17(24)27-21-15(22)13-6-4-5-7-14(13)16(21)23/h4-7,12H,8-11H2,1-3H3
Standard InChI Key UFRJUMUSTXGUPA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Introduction

Key Findings

1-(Tert-butyl) 4-(1,3-dioxoisoindolin-2-YL) piperidine-1,4-dicarboxylate (CAS: 1872262-73-1) is a specialized organic compound with a molecular formula of C19H22N2O6\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{6} and a molecular weight of 374.4 g/mol. It features a piperidine core substituted with a tert-butyl ester and a 1,3-dioxoisoindolin-2-yl group, making it valuable in synthetic chemistry and pharmaceutical research. This report synthesizes data from diverse sources, including structural analyses, synthetic methodologies, and potential applications, while adhering to rigorous academic standards.

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises a piperidine ring (a six-membered amine heterocycle) functionalized at the 1- and 4-positions. Key substituents include:

  • 1-Position: A tert-butoxycarbonyl (Boc) group, providing steric bulk and stability under basic conditions.

  • 4-Position: A 1,3-dioxoisoindolin-2-yl moiety, a bicyclic structure with two ketone groups contributing to electrophilic reactivity .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC19H22N2O6\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{6}
Molecular Weight374.4 g/mol
IUPAC Name1-O-tert-butyl 4-O-(1,3-dioxoisoindol-2-yl) piperidine-1,4-dicarboxylate
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O
InChI KeyUFRJUMUSTXGUPA-UHFFFAOYSA-N

The tert-butyl group enhances solubility in organic solvents, while the dioxoisoindolinyl moiety enables participation in cycloaddition and nucleophilic substitution reactions .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step process, as detailed in recent literature:

  • Piperidine Ring Formation: Cyclization of precursors such as N-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid under basic conditions .

  • Functionalization:

    • tert-Butyl Introduction: Alkylation using tert-butyl halides.

    • Isoindolinyl Attachment: Condensation with phthalic anhydride derivatives.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Boc ProtectionDi-tert-butyl dicarbonate, DMAP, THF85–90
Isoindolinyl CouplingPhthaloyl chloride, DIPEA, DCM75–80

A high-yield route (90%) was reported using N-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid as the starting material .

Physicochemical Properties

Hazard Profile

Hazard CodeRisk StatementPrecautionary Measure
H302Harmful if swallowedUse personal protective equipment
H315/H319Causes skin/eye irritationAvoid inhalation and contact
H335May cause respiratory irritationUse in well-ventilated areas

Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and protease modulators. Its isoindolinyl group participates in Michael additions, forming covalent bonds with biological targets .

Material Science

In polymer chemistry, it acts as a crosslinking agent due to its bifunctional carboxylate groups, enhancing thermal stability in polyesters .

Table 3: Comparative Analysis with Analogues

CompoundKey DifferenceApplication
4-Methylpiperidine variantMethyl group at C4Improved metabolic stability
Boronate ester analogues Boron-containing moietySuzuki-Miyaura coupling

Future Directions

Further studies should explore:

  • Catalytic Applications: As a ligand in transition-metal catalysis.

  • Bioconjugation: Functionalization for antibody-drug conjugates .

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